molecular formula C12H18Cl3N B3032684 p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride CAS No. 3597-21-5

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride

Cat. No.: B3032684
CAS No.: 3597-21-5
M. Wt: 282.6 g/mol
InChI Key: WLPDMAGPYZTNBF-UHFFFAOYSA-N
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Description

P-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a useful research compound. Its molecular formula is C12H18Cl3N and its molecular weight is 282.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic N-debenzylation of Benzylamines

A novel procedure involving Pd-C catalytic N-debenzylation of benzylamines was established, utilizing 1,1,2-trichloroethane. This method directly produces crystal amine hydrochlorides in practically quantitative yields, demonstrating the potential application of p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride in efficient chemical synthesis (Cheng et al., 2009).

Synthesis and Conformational Analysis

In research focusing on N-Unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines, the compound was used in the synthesis of P-epimeric diastereomers of corresponding unsubstituted and N-substituted benzoxazaphosphinine oxides. This work highlights its role in detailed stereochemical and conformational analyses of newly synthesized compounds (Kivelä et al., 2005).

Preparation of Amides with Benzodiazaphosphorinone Ring System

The compound played a crucial role in the synthesis of N-Phosphorylated nitrogen mustards, involving the preparation of 2-chloroethyl- and bis(2-chloroethyl)-amides with the benzodiazaphosphorinone ring system. This research underlines its importance in the development of complex organic compounds (Sonnenburg et al., 1997).

Study in Antineoplastic Agents

A study developed N-bis(2-chloroethyl)benzylamine hydrochlorides for cancer chemotherapy studies, indicating the relevance of the compound in developing potential therapeutic agents (Pettit et al., 1963).

Synthesis of Chiral Benzodiazaphosphorinones

The compound was used in synthesizing chiral bis-(2-chloroethyl) amino-substituted benzodiazaphosphorinones, showcasing its utility in stereochemistry and in the formation of chiral compounds (Fei et al., 1997).

Oligonucleotide-Protein Interactions

The compound was employed in a study to investigate oligonucleotide-binding proteins in cells, revealing its application in molecular biology and protein research (Laktionov et al., 2001).

Oxidation Studies in Biochemistry

In the oxidation of p-(N,N-dimethylamino)benzylamine analogues by monoamine oxidase B, the compound was used to investigate the formation of protonated imine as the initial product, indicating its role in detailed biochemical processes (Edmondson et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride involves the reaction of p-Methyl-benzylamine with 2-chloroethyl chloride in the presence of a base to form p-Methyl-di-(2-chloroethyl)-benzylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "p-Methyl-benzylamine", "2-chloroethyl chloride", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: p-Methyl-benzylamine is reacted with 2-chloroethyl chloride in the presence of a base (e.g. sodium hydroxide) to form p-Methyl-di-(2-chloroethyl)-benzylamine.", "Step 2: p-Methyl-di-(2-chloroethyl)-benzylamine is reacted with hydrochloric acid to form p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride." ] }

CAS No.

3597-21-5

Molecular Formula

C12H18Cl3N

Molecular Weight

282.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H17Cl2N.ClH/c1-11-2-4-12(5-3-11)10-15(8-6-13)9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

WLPDMAGPYZTNBF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)CN(CCCl)CCCl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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